Indole, 5-acetyl-3-((dimethylamino)methyl)-

Description

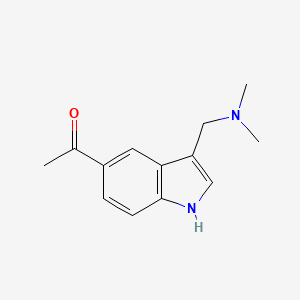

"Indole, 5-acetyl-3-((dimethylamino)methyl)-" is an indole derivative featuring a dimethylaminomethyl group at position 3 and an acetyl group at position 3. The dimethylaminomethyl substituent is a common structural motif in bioactive indoles, often enhancing solubility or enabling interactions with biological targets. The acetyl group at position 5 may influence electronic properties and metabolic stability.

Properties

CAS No. |

54531-17-8 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1H-indol-5-yl]ethanone |

InChI |

InChI=1S/C13H16N2O/c1-9(16)10-4-5-13-12(6-10)11(7-14-13)8-15(2)3/h4-7,14H,8H2,1-3H3 |

InChI Key |

RGHWOYZPLAFYJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2CN(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Indole, 5-acetyl-3-((dimethylamino)methyl)-

General Synthetic Approach

The synthesis of indole derivatives substituted at the 3- and 5-positions typically involves:

- Construction of the indole core.

- Functionalization at the 5-position with an acetyl group.

- Introduction of the dimethylaminomethyl group at the 3-position through Mannich-type reactions or reductive amination.

Specific Preparation Procedures

Synthesis via Hydrazine and Dimethylamino Butyraldehyde Diethyl Acetal

A detailed process described in a patent for related indole derivatives (such as sumatriptan analogues) involves:

- Starting with 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride and reacting it with 4-dimethylamino butyraldehyde diethyl acetal in aqueous acidic conditions (2N HCl) at 25-30°C for 2 hours.

- Basification with liquid ammonia followed by extraction with dichloromethane.

- Treatment of the organic layer with polyphosphoric acid ester diluted in dichloromethane at 35-40°C for 2 hours to promote cyclization and formation of the indole ring system.

- Separation and basification of aqueous layers, extraction with ethyl acetate, and purification steps involving distillation and crystallization with benzoic acid to yield the benzoate salt of the indole derivative.

- Further purification by refluxing in methanol with charcoal treatment and filtration to obtain the pure benzoate salt.

- Conversion to the free base by basification with liquid ammonia and filtration.

- Formation of succinate salts by reaction with succinic acid in ethanol under reflux, followed by cooling and filtration.

This method yields the indole derivative with high purity (up to 99.5% by HPLC) and good yield (60-65% for benzoate salt, 120 g succinate salt from 100 g starting material).

Acetylation and Amide Formation on Indole Derivatives

A research study focusing on 3-acetyl indole derivatives for PET imaging agents describes:

- Starting from 5-hydroxy indole derivatives prepared via Nenitzescu indole synthesis.

- Alkylation of the hydroxy group with methyl 2-bromoacetate followed by saponification to afford carboxylic acid derivatives.

- Condensation of the carboxylic acid with dimethylamine or other amines using coupling agents such as HATU in dichloromethane at room temperature.

- Workup involving washing with saturated sodium bicarbonate, drying, filtration, and purification by preparative thin-layer chromatography and preparative high-performance liquid chromatography (HPLC).

- This method produces 3-acetyl indole derivatives with dimethylamino substituents in moderate yields (~38%) and high purity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Hydrazine condensation | 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride, 4-dimethylamino butyraldehyde diethyl acetal, 2N HCl | 25-30°C, 2 h | Aqueous acidic medium |

| Basification & extraction | Liquid ammonia, dichloromethane | Ambient | Organic extraction |

| Cyclization | Polyphosphoric acid ester in dichloromethane | 35-40°C, 2 h | Indole ring formation |

| Salt formation | Benzoic acid or succinic acid in acetone/ethanol | Reflux, then cooling | Crystallization of salts |

| Amide coupling (alternate) | HATU, triethylamine, dimethylamine hydrochloride in DCM | Room temp, 2.5 h | Coupling for amide bond |

| Purification | Charcoal treatment, filtration, preparative HPLC | Ambient | To achieve high purity |

Analysis of Preparation Methods

- The hydrazine-based method with polyphosphoric acid ester cyclization is efficient for constructing the indole core with dimethylaminomethyl substitution at the 3-position and allows for subsequent salt formation to improve compound stability and purity.

- The use of acid-base manipulations and organic solvent extractions ensures effective isolation of intermediates and final products.

- The acetylation and amide formation approach via coupling agents like HATU allows for precise functionalization at the 5-position with acetyl groups and installation of dimethylamino substituents, suitable for derivatives intended for imaging or biological evaluation.

- Purification techniques such as charcoal treatment, crystallization, and preparative chromatography are critical for achieving the high purity required for pharmaceutical or research applications.

Research Findings and Perspectives

- The patent literature demonstrates scalable and reproducible processes for preparing indole derivatives with dimethylaminomethyl groups, emphasizing the importance of controlling pH and temperature during extraction and crystallization to optimize yield and purity.

- The medicinal chemistry study highlights the versatility of indole functionalization via amide coupling, enabling the synthesis of acetylated indole derivatives with potent biological activity, indicating that the preparation methods are adaptable to diverse functional groups.

- Both approaches underscore the need for careful control of reaction conditions and purification protocols to obtain compounds suitable for advanced biological testing or therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Indole, 5-acetyl-3-((dimethylamino)methyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)

Major Products

Oxidation: Oxo derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Scientific Research Applications

Medicinal Chemistry

Indole derivatives are well-known for their diverse pharmacological properties. Indole, 5-acetyl-3-((dimethylamino)methyl)- has been studied for its interactions with multiple biological targets, which can lead to the development of new therapeutic agents.

Biological Activities

- Antimicrobial Properties : Indole derivatives have shown significant antimicrobial effects, making them candidates for developing antibiotics or antifungal agents.

- Anti-inflammatory Effects : Some studies suggest that indole compounds can modulate inflammatory responses, potentially aiding in the treatment of inflammatory diseases.

- Anticancer Potential : Research indicates that indole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Synthesis and Chemical Reactions

The synthesis of Indole, 5-acetyl-3-((dimethylamino)methyl)- can be achieved through various methods, including:

- Electrophilic Substitution Reactions : The electron-rich nature of the indole ring allows for electrophilic attacks at the C-3 position, leading to stable cationic intermediates.

- Functionalization Techniques : Methods such as alkylation and acylation can modify the indole structure to enhance its biological activity.

Case Studies and Research Findings

Several studies have documented the applications and effects of Indole, 5-acetyl-3-((dimethylamino)methyl)- in different contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against strains like E. coli and S. aureus. |

| Study B | Anti-inflammatory Effects | Showed reduction in cytokine production in vitro, suggesting potential for treating autoimmune conditions. |

| Study C | Anticancer Research | Induced apoptosis in breast cancer cell lines, indicating potential as a chemotherapeutic agent. |

Mechanism of Action

The mechanism of action of Indole, 5-acetyl-3-((dimethylamino)methyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

5-Chloro-3-[(dimethylamino)methyl]indole (5-Chlorogramine)

- Structure : Chlorine replaces the acetyl group at position 4.

- Key Data : CAS 830-94-4; molecular formula C₁₁H₁₃ClN₂ .

- This could alter reactivity in substitution reactions or binding affinity in biological systems.

3-((Dimethylamino)methyl)-5-methoxyindole (Methoxygramine)

- Structure : Methoxy group at position 5.

- Applications : Investigated for its antioxidant and neuroprotective properties.

- Key Data : CAS 240-669-8; molecular formula C₁₂H₁₆N₂O .

- Comparison : The methoxy group is electron-donating, which may reduce metabolic oxidation compared to the acetyl group. This could enhance stability in vivo but decrease electrophilic reactivity.

Variations in Substituent Position

Arbidol (Umifenovir)

- Structure: Ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]indole-3-carboxylate hydrochloride monohydrate.

- Applications : Licensed antiviral drug targeting influenza HA protein.

- Key Data : Exhibits broad-spectrum antiviral activity with low toxicity (IC₅₀: 10–30 μM against influenza strains) .

- Comparison: The dimethylaminomethyl group at position 4 (vs. position 3 in the target compound) and additional bromo/hydroxy substituents confer distinct steric and electronic properties. Arbidol’s clinical success underscores the importance of substituent positioning for target engagement.

Functional Group Replacements

5-Fluoro-3-(triazolyl-ethyl)-1H-indole

- Structure : Fluoro substituent at position 5 and a triazolyl-ethyl group at position 3.

- Applications : Antimicrobial and anticancer candidate.

- Key Data : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (50% yield); Rf = 0.30 in TLC .

- Comparison: The triazolyl group introduces hydrogen-bonding capacity, contrasting with the dimethylamino group’s basicity. The fluoro substituent’s small size and electronegativity may improve membrane permeability relative to the acetyl group.

Physical Properties

Biological Activity

Indole, 5-acetyl-3-((dimethylamino)methyl)- is a member of the indole family, which is known for its diverse biological activities and therapeutic potential. This compound features an indole skeleton, characterized by a fused benzene and pyrrole ring, with an acetyl group at the 5-position and a dimethylaminomethyl group at the 3-position. The following sections explore its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of Indole, 5-acetyl-3-((dimethylamino)methyl)- can be represented as follows:

This compound's structure allows it to engage in various electrophilic substitution reactions due to the electron-rich nature of the indole ring, particularly at the C-3 position.

Biological Activities

1. Antimicrobial Activity

Indole derivatives are renowned for their antimicrobial properties. Research indicates that Indole, 5-acetyl-3-((dimethylamino)methyl)- exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds derived from indole showed higher efficacy than traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (μM) | MBC (μM) |

|---|---|---|---|

| Indole, 5-acetyl-3-((dimethylamino)methyl)- | S. aureus | 37.9 | 57.8 |

| Compound 5d | P. aeruginosa | 248 | 372 |

| Compound 5g | E. coli | 43 | 86 |

2. Anticancer Properties

Indole derivatives have also been investigated for their anticancer potential. Studies have shown that certain indole compounds can induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and ROS production . For instance, compounds similar to Indole, 5-acetyl-3-((dimethylamino)methyl)- have demonstrated cytotoxic effects on various cancer cell lines, including lung adenocarcinoma A549 cells.

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| NMK-BH3 | A549 (lung cancer) | ~2 |

| SK228 | H1299 (lung cancer) | ~0.3 |

| Indole, 5-acetyl-3-((dimethylamino)methyl)- | Various cancer lines | TBD |

The biological activity of Indole, 5-acetyl-3-((dimethylamino)methyl)- is attributed to its ability to interact with various molecular targets within cells. It may bind to enzymes or receptors involved in critical biochemical pathways, leading to modulation of their activity. This interaction can result in altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several indole derivatives, Indole, 5-acetyl-3-((dimethylamino)methyl)- was tested against multiple bacterial strains. The results indicated that this compound exhibited superior antibacterial effects compared to standard antibiotics, particularly against resistant strains like MRSA .

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the effects of indole derivatives on lung cancer cells revealed that compounds similar to Indole, 5-acetyl-3-((dimethylamino)methyl)- could induce significant apoptosis through mitochondrial pathways. The study highlighted the potential for developing these compounds into therapeutic agents for treating resistant cancer types .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 5-acetyl-3-((dimethylamino)methyl)indole?

- Methodological Answer : A common approach involves refluxing precursors such as 3-formylindole derivatives with dimethylamine derivatives in acetic acid, using sodium acetate as a catalyst. For example, analogous syntheses of indole derivatives employ reflux conditions (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Adjustments to the starting materials (e.g., substituting acetyl groups) and stoichiometry may be required for optimal yield.

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Characterization typically includes:

- 1H/13C NMR : To confirm substituent positions on the indole ring (e.g., acetyl and dimethylaminomethyl groups).

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Crystallography (if crystalline): To resolve ambiguities in stereochemistry or substitution patterns, as demonstrated for related indole derivatives .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Based on toxicity profiles of structurally similar compounds:

- Ventilation : Use fume hoods to avoid inhalation of toxic NOx vapors emitted during decomposition .

- PPE : Gloves and safety goggles to prevent skin/eye contact, as dimethylamino-containing compounds may act as irritants .

- Storage : In airtight containers under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization involves:

- Temperature Gradients : Testing reflux temperatures (e.g., 80–120°C) to balance reaction rate and byproduct formation.

- Catalyst Screening : Alternatives to sodium acetate (e.g., p-toluenesulfonic acid) may enhance acetylation efficiency.

- Solvent Variation : Polar aprotic solvents (e.g., DMF) could improve solubility of intermediates .

- Monitoring via TLC/HPLC : To track reaction progress and identify optimal termination points.

Q. How to resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Test the compound in standardized cell lines (e.g., HeLa, MCF-7) with controlled passage numbers.

- Assay Conditions : Ensure consistency in incubation times, serum concentrations, and cytotoxicity endpoints (e.g., IC50 vs. LD50).

- Mechanistic Studies : Compare the compound’s DNA-binding affinity (e.g., minor groove alkylation) to analogs like amino-seco-CBI-TMI, using gel electrophoresis or fluorescence displacement assays .

Q. What strategies enhance the compound’s pharmacological activity through structural modification?

- Methodological Answer : Rational design approaches include:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electron density and binding affinity.

- Bioisosteric Replacement : Substitute the acetyl group with a carboxylic acid to improve solubility, as seen in furan-based analogs .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., oxadiazole rings) to target multiple pathways, leveraging methods from indole-oxadiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.